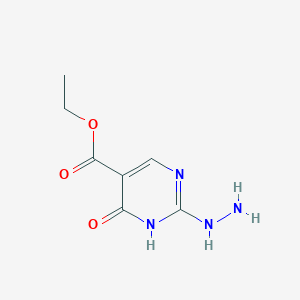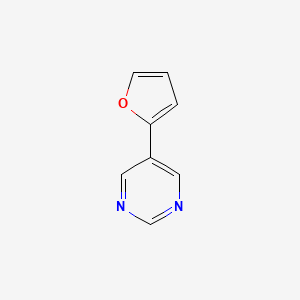![molecular formula C21H15NO3 B13100412 2-([1,1'-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione CAS No. 1885-53-6](/img/structure/B13100412.png)
2-([1,1'-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research. The structure of 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione consists of an isoindoline-1,3-dione core with a biphenyl group attached via a methoxy linker.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold. The process can be carried out under various conditions, including solventless reactions and the use of green chemistry principles . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct these complex heterocyclic structures .
Industrial Production Methods: Industrial production of 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can modify the functional groups attached to the isoindoline-1,3-dione core, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions may vary depending on the desired transformation, with some reactions requiring elevated temperatures and specific solvents.
Major Products: The major products formed from the reactions of 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione include various substituted isoindoline-1,3-dione derivatives. These products can exhibit different biological activities and chemical properties, making them valuable for further research and development .
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex heterocyclic compounds . In biology and medicine, it has been studied for its potential as an antipsychotic agent and its ability to inhibit β-amyloid protein aggregation, which is relevant for the treatment of Alzheimer’s disease . Additionally, it has applications in the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it can modulate the dopamine receptor D2, which is implicated in various neurological disorders . The compound may also interact with other receptors and enzymes, leading to its diverse biological effects .
Comparaison Avec Des Composés Similaires
2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as N-substituted isoindoline-1,3-diones and fused multifunctionalized isoindoline-1,3-diones . These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activities . The unique biphenyl group in 2-([1,1’-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione distinguishes it from other derivatives and contributes to its specific properties and applications .
Similar Compounds
- N-substituted isoindoline-1,3-diones
- Fused multifunctionalized isoindoline-1,3-diones
- Isoindoline-1,3-dione derivatives with different aromatic substituents
Propriétés
Numéro CAS |
1885-53-6 |
|---|---|
Formule moléculaire |
C21H15NO3 |
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
2-[(4-phenylphenyl)methoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C21H15NO3/c23-20-18-8-4-5-9-19(18)21(24)22(20)25-14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-13H,14H2 |
Clé InChI |
JYUSHNFOXUEQIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)CON3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



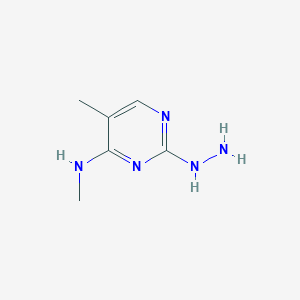
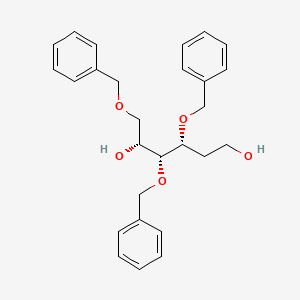
![Isoxazolo[5,4-d]pyrimidine](/img/structure/B13100350.png)
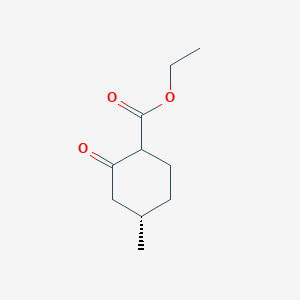
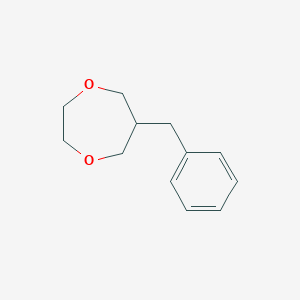
![10-(3,4-Dichlorophenyl)benzo[h]quinoline](/img/structure/B13100353.png)
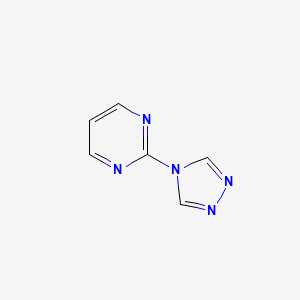
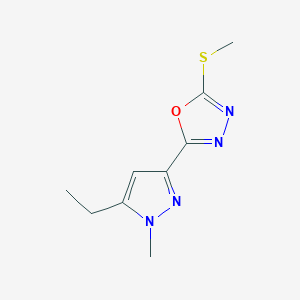
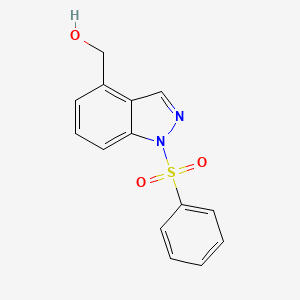
![2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide](/img/structure/B13100362.png)
![1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13100385.png)
